molecular formula C9H6BrF3O2 B1521396 Methyl 3-bromo-2-(trifluoromethyl)benzoate CAS No. 1214323-47-3

Methyl 3-bromo-2-(trifluoromethyl)benzoate

Cat. No. B1521396
M. Wt: 283.04 g/mol
InChI Key: GYXKJKGTJBJWDO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(trifluoromethyl)benzoate (MBTFB) is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid and has a molecular weight of 264.97 g/mol. MBTFB has a melting point of 94 °C and a boiling point of 203 °C. It is soluble in organic solvents, such as acetone and ether, but is insoluble in water. MBTFB has a wide range of applications in the field of organic synthesis, as well as in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

Electrophilic Trifluoromethylation

Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, using hypervalent iodine reagents. This process, which can be carried out in chloroform solvent at 70 °C, involves the formation of radical species and has been observed to have a small kinetic deuterium isotope effect (E. Mejía & A. Togni, 2012).

Organic Synthesis

In organic synthesis, Methyl 3-bromomethylbut-3-enoate, a compound similar in reactivity to Methyl 3-bromo-2-(trifluoromethyl)benzoate, reacts with various aldehydes and tributylchlorostannane in the presence of zinc to yield corresponding δ-hydroxy-β-methylidenecarboxylic acid esters. This method has been successfully used in the synthesis of isotretinoin, demonstrating the versatility of these compounds in synthetic chemistry (I. V. Mineeva & O. Kulinkovich, 2008).

Biosynthesis

Chloromethane (CH3Cl), a gaseous natural product released by many woodrotting fungi, acts as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus. This broad-specificity methylating system showcases the potential role of halometabolites as intermediates in the biosynthesis of nonhalogenated natural products (D. B. Harper et al., 1989).

Environmentally Friendly Fumigation

Methyl benzoate, an ester structurally related to Methyl 3-bromo-2-(trifluoromethyl)benzoate, is considered as an environmentally friendly fumigant for the control of stored product insects. While not competitive with phosphine for controlling susceptible strains, it represents a potential alternative to traditional fumigants (W. Morrison et al., 2019).

Liquid-Crystalline Phase

The rational design and synthesis of monodendrons based on the AB3 building block methyl 3,4,5-trishydroxybenzoate led to the discovery of a novel thermotropic cubic liquid-crystalline phase. This work demonstrates the potential of such compounds in the development of advanced materials (V. Balagurusamy et al., 1997).

properties

IUPAC Name

methyl 3-bromo-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXKJKGTJBJWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-(trifluoromethyl)benzoate

CAS RN

1214323-47-3
Record name Methyl 3-bromo-2-(trifluoromethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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